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molecular formula C9H9ClO3 B2565278 2-(4-Chlorophenyl)-3-hydroxypropanoic acid CAS No. 16864-90-7

2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Cat. No. B2565278
M. Wt: 200.62
InChI Key: CKIPXLZSJUHFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

To a stirred solution of 2-(4-Chloro-phenyl)-3-hydroxy-propionic acid methyl ester (Preparation 243, 500 mg, 2.33 mmol) in THF (7 mL) was added a solution of lithium hydroxide monohydrate (244 mg, 5.82 mmol) in water (2 mL) dropwise at 0° C. and the resulting mixture stirred at room temperature for 1 hour. The reaction mixture was acidified (pH˜3) with 2N hydrochloric acid and extracted with DCM (3×20 mL). The combined organic layers were washed with brine (10 mL), dried (Na2SO4) and evaporated in vacuo to afford the title compound as a white solid in 90% yield, 420 mg.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
244 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH2:5][OH:6].O.[OH-].[Li+].Cl>C1COCC1.O>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([CH:4]([CH2:5][OH:6])[C:3]([OH:14])=[O:2])=[CH:12][CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(C(CO)C1=CC=C(C=C1)Cl)=O
Name
lithium hydroxide monohydrate
Quantity
244 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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